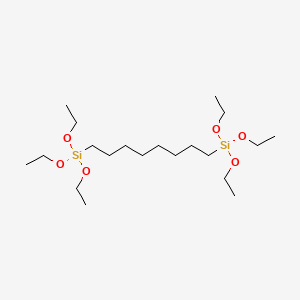
1,8-Bis(triethoxysilyl)octan
Übersicht
Beschreibung
1,8-Bis(triethoxysilyl)octane: is an organosilicon compound with the molecular formula C20H46O6Si2 and a molecular weight of 438.76 g/mol . It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers . This compound is commonly used as a silane coupling agent, which can react with the surface of inorganic or organic materials to improve adhesion and interface compatibility .
Wissenschaftliche Forschungsanwendungen
1,8-Bis(triethoxysilyl)octane has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
1,8-Bis(triethoxysilyl)octane is a chemical intermediate
Mode of Action
The mode of action of 1,8-Bis(triethoxysilyl)octane involves its interaction with moisture and water, which leads to the formation of ethanol . This reaction is a hydrolysis process, which is a common reaction for silanes.
Biochemical Pathways
The biochemical pathway of 1,8-Bis(triethoxysilyl)octane involves the metabolism of ethanol, which is the hydrolysis product of this compound . Ethanol is metabolized to acetaldehyde and acetic acid .
Pharmacokinetics
It is known that overexposure to ethanol, the hydrolysis product of 1,8-bis(triethoxysilyl)octane, by skin absorption, inhalation, or ingestion may have a narcotic effect .
Result of Action
The result of the action of 1,8-Bis(triethoxysilyl)octane is the production of ethanol, which can have a narcotic effect when overexposed . Ethanol is metabolized to acetaldehyde and acetic acid, which in large quantities result in metabolic acidosis, CNS depression, and death due to respiratory arrest .
Action Environment
The action of 1,8-Bis(triethoxysilyl)octane is influenced by environmental factors such as the presence of moisture and water, which can lead to the formation of ethanol . The US OSHA PEL (TWA) for ethanol is 1000 ppm .
Biochemische Analyse
Biochemical Properties
It is known to react with the surfaces of both organic and inorganic materials, improving their adhesion properties and interfacial compatibility .
Cellular Effects
It is known that the hydrolysis product of this compound is ethanol . Overexposure to ethanol can have a narcotic effect, causing symptoms such as headache, nausea, and drowsiness .
Temporal Effects in Laboratory Settings
It is known to react slowly with moisture and water .
Metabolic Pathways
Its hydrolysis product, ethanol, is metabolized to acetaldehyde and acetic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,8-Bis(triethoxysilyl)octane can be synthesized by reacting 1,8-dichlorooctane with triethoxysilane . The reaction typically involves the replacement of chlorine atoms in 1,8-dichlorooctane with triethoxysilane groups, followed by purification and crystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of 1,8-Bis(triethoxysilyl)octane involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes:
- Reacting 1,8-dichlorooctane with triethoxysilane in the presence of a catalyst.
- Purifying the product through distillation or crystallization.
- Ensuring the final product meets industry standards for purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Bis(triethoxysilyl)octane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form ethanol and silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked structures.
Common Reagents and Conditions:
Hydrolysis: Water or moisture is required for the hydrolysis reaction.
Condensation: Acidic or basic catalysts can be used to facilitate the condensation reaction.
Major Products Formed:
Hydrolysis: Ethanol and silanol groups.
Condensation: Siloxane bonds and cross-linked structures.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis(triethoxysilyl)benzene
- 1,8-Octanediylbis(triethoxysilane)
- 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane
Uniqueness: 1,8-Bis(triethoxysilyl)octane is unique due to its ability to form highly stable cross-linked structures with enhanced hydrolytic stability. This property makes it particularly useful in applications requiring long-term durability and environmental resistance .
Eigenschaften
IUPAC Name |
triethoxy(8-triethoxysilyloctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H46O6Si2/c1-7-21-27(22-8-2,23-9-3)19-17-15-13-14-16-18-20-28(24-10-4,25-11-5)26-12-6/h7-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAJVUUALHWJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
503065-10-9 | |
| Record name | 1,8-Bis(triethoxysilyl)octane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503065-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30626459 | |
| Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52217-60-4 | |
| Record name | 1,8-Bis(triethoxysilyl)octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1592773.png)







![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)
